

SB 202190: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-235699

Cat. No.: B1680815

[Get Quote](#)

An In-depth Examination of the Selective p38 MAPK Inhibitor in Preclinical Research

SB 202190 is a potent, cell-permeable, and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).^{[1][2][3]} As a member of the pyridinyl imidazole class of compounds, it serves as a critical tool for elucidating the complex roles of the p38 signaling pathway in a multitude of cellular processes.^{[4][5]} Its primary utility lies in its ability to dissect cellular responses to stress, inflammation, and differentiation cues, making it an invaluable reagent in fields ranging from stem cell biology and oncology to neuroscience and immunology.

This guide provides a comprehensive overview of SB 202190, its mechanism of action, core research applications, and detailed experimental protocols for its use in a laboratory setting.

Core Mechanism of Action

SB 202190 exerts its inhibitory effect by functioning as an ATP-competitive inhibitor.^[5] It binds directly within the ATP pocket of active p38 MAP kinase, preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.^{[1][2][4][6]} The inhibitor demonstrates high selectivity for the p38 α (MAPK14) and p38 β (MAPK11) isoforms, with significantly less activity against other kinases, which minimizes off-target effects and ensures precise interrogation of the p38 pathway.^{[1][2][3][7]}

Quantitative Data Summary

The following tables summarize the key biochemical and cellular activity metrics for SB 202190, providing a reference for experimental design.

Table 1: Biochemical and Physicochemical Properties

Parameter	Value	Notes	Source
Chemical Formula	$C_{20}H_{14}FN_3O$	[1][2][3]	
Molecular Weight	331.35 Da	[2]	
CAS Number	152121-30-7	[1][2]	
Purity	≥98%	Varies by supplier; typically >99%	[1][2][3]
Solubility	Soluble to 100 mM in DMSO	Insoluble in water	[2][3][7]

Table 2: Inhibitory Activity and Binding Affinity

Parameter	Value	Target	Source
IC ₅₀	50 nM	p38 α (SAPK2a)	[1][3][4][6][8]
IC ₅₀	100 nM	p38 β (SAPK2b)	[1][3][4][6][8]
Kd	38 nM	Recombinant human p38	[2][4][6]

Table 3: Effective Concentrations in Cellular Assays

Application	Cell Type	Concentration Range	Source
General Pretreatment	Various	5 - 20 μ M	[5]
Anti-proliferative	Mouse Medulloblastoma	EC ₅₀ : 3.0 μ M	[6]
Anti-proliferative	Mouse Astrocyte	EC ₅₀ : 64.8 μ M	[6]
Neuroprotection	R28 Retinal Cells	25 μ M	[9]
Anti-inflammatory	Human Tenon Fibroblasts	5 - 50 μ M	[10]
HO-1 Induction	HUVEC	0.1 - 10 μ M	[10]

Signaling Pathway Visualization

The p38 MAPK pathway is a key signaling cascade activated by environmental stress and inflammatory cytokines.[\[11\]](#)[\[12\]](#) It plays a central role in regulating apoptosis, inflammation, and cell differentiation.[\[11\]](#)[\[13\]](#)

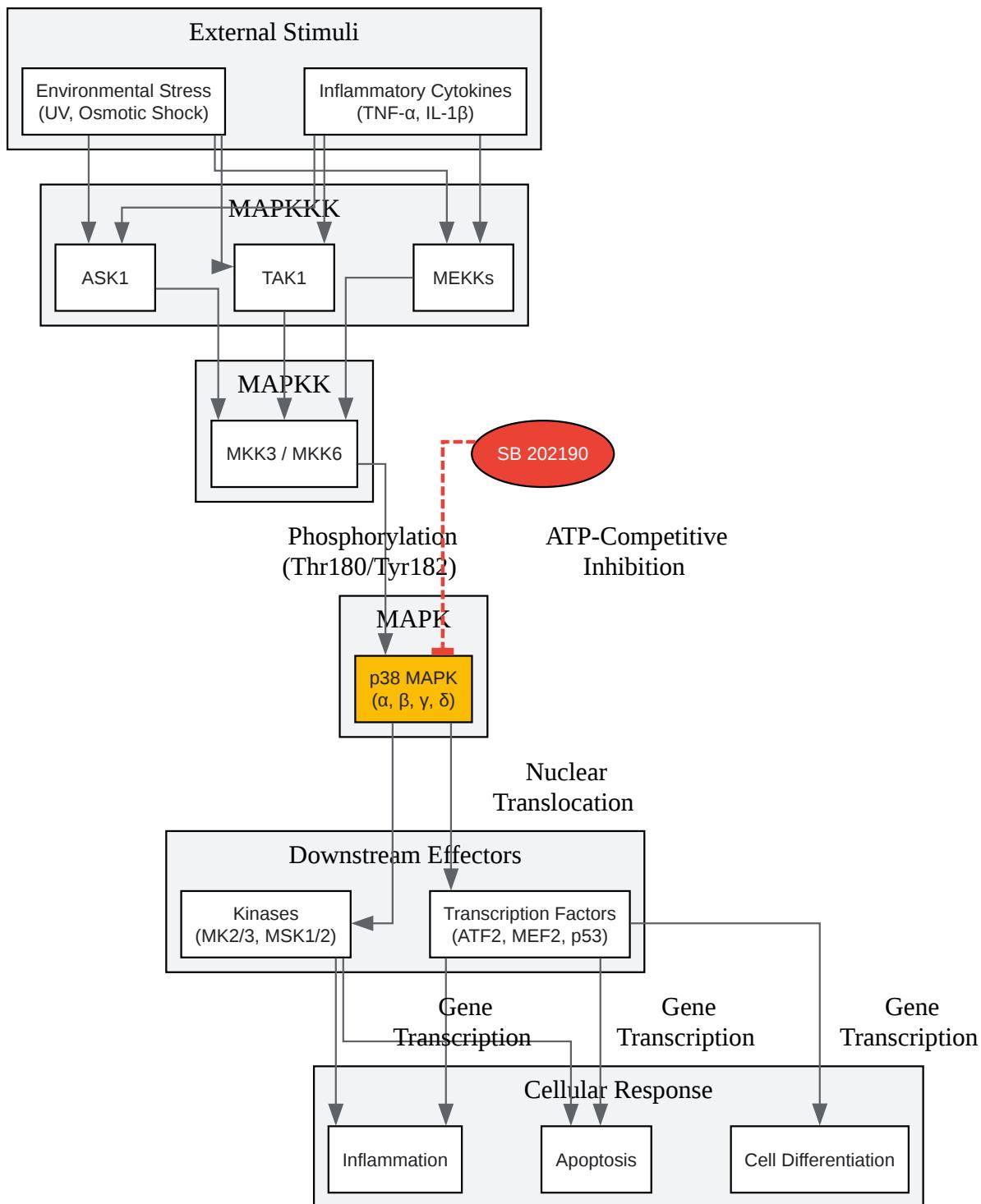
[Click to download full resolution via product page](#)

Fig. 1: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.

Core Research Applications

SB 202190 is utilized across numerous research domains to probe the function of the p38 pathway.

- **Stem Cell and Organoid Research:** The inhibitor is instrumental in directing cell fate and maintaining stemness. It has been shown to induce cardiomyocyte differentiation from human embryonic stem cells[1], promote the stability of naive human pluripotent stem cells[2], and improve the self-renewal of neural stem cells.[1][2] Furthermore, it is a common component in media for the long-term culture of various organoids, including those derived from the lung, colon, and prostate.[2][3]
- **Cancer Biology:** SB 202190 is widely used to investigate cancer cell proliferation, survival, and death. It exhibits anti-cancer properties by inducing apoptosis and autophagy.[3][6][8] Recent studies also highlight its utility in suppressing erastin-dependent ferroptosis, a form of iron-dependent programmed cell death.[8][9] It is also used in advanced 3D co-culture models to study the tumor microenvironment.[7]
- **Inflammation and Immunology:** By blocking p38, SB 202190 effectively reduces the production of pro-inflammatory cytokines like TNF- α and IL-6.[11] This makes it a key tool for studying inflammatory diseases and the cellular response to pathogens, such as in models of endotoxin-induced sepsis.[8]
- **Neuroscience:** The p38 pathway is implicated in neuronal apoptosis and synaptic plasticity. Research has shown that SB 202190 can exert neuroprotective effects, protecting against hippocampal apoptosis and rescuing memory deficits in preclinical models.[4][6]

Experimental Protocols

Adherence to proper preparation and handling protocols is crucial for obtaining reliable and reproducible results with SB 202190.

1. Reconstitution and Storage

- **Reconstitution:** SB 202190 is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in sterile, high-purity DMSO.[5] For example, to make a 10 mM stock from 5 mg of powder (MW: 331.35), add

1.51 mL of DMSO.[5] Gentle warming (37°C) or vortexing may be required to ensure complete dissolution.[4]

- Storage:

- Lyophilized Powder: Store at -20°C, desiccated and protected from light. The compound is stable for at least 24 months under these conditions.[5]
- Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Use the solution within 3 months to prevent loss of potency.[5]

2. In Vitro Cell Treatment Protocol (General)

This protocol provides a general guideline for treating adherent cells in culture. Concentrations and incubation times must be optimized for each cell type and experimental endpoint.

- Materials:

- Cultured cells seeded in appropriate plates (e.g., 6-well or 96-well).
- Complete cell culture medium.
- SB 202190 stock solution (e.g., 10 mM in DMSO).
- Vehicle control (DMSO).
- Stimulus (e.g., LPS, anisomycin, TNF- α), if applicable.

- Procedure:

- Seed cells and allow them to adhere and reach the desired confluence (typically 70-80%).
- Prepare working solutions of SB 202190 by diluting the stock solution in complete culture medium to the final desired concentrations (e.g., 1 μ M, 5 μ M, 10 μ M, 20 μ M). Prepare a vehicle control using the same final concentration of DMSO.

- Remove the existing medium from the cells and replace it with the medium containing SB 202190 or the vehicle control.
- Pre-incubate the cells with the inhibitor for a period of 1-2 hours.[5] This allows for sufficient cell permeability and target engagement before stimulation.
- If the experiment involves a stimulus, add the stimulating agent directly to the medium containing the inhibitor and incubate for the desired duration (e.g., 30 minutes for kinase phosphorylation analysis, 6-24 hours for gene expression analysis).
- After incubation, proceed with downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or cell viability assays (e.g., MTT).

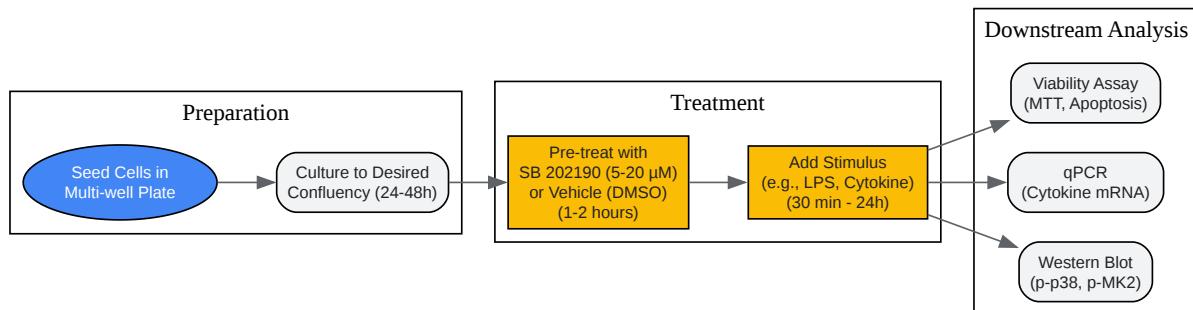
3. In Vivo Administration Protocol (Reference)

In vivo studies require careful formulation and adherence to institutional animal care guidelines. The following is a reference formulation.

- Formulation: SB 202190 is insoluble in aqueous solutions. A common formulation for intraperitoneal (i.p.) injection in mice involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] Another option is 20% hydroxypropyl- β -cyclodextrin with 5% DMSO.[10]
- Administration: The solution is typically administered via i.p. injection at doses ranging from 2-5 mg/kg.[10] The inhibitor is often given as a pretreatment 30-60 minutes before the administration of an inflammatory challenge (e.g., LPS).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of SB 202190 on a stimulus-induced cellular response.



[Click to download full resolution via product page](#)

Fig. 2: A standard experimental workflow using SB 202190 for in vitro studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam abcam.com
- 4. apexbt.com [apexbt.com]
- 5. SB202190 | Cell Signaling Technology cellsignal.com
- 6. medchemexpress.com [medchemexpress.com]
- 7. erk12.com [erk12.com]
- 8. selleckchem.com [selleckchem.com]
- 9. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC pmc.ncbi.nlm.nih.gov

- 10. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SB 202190: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680815#what-is-sb-202190-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com